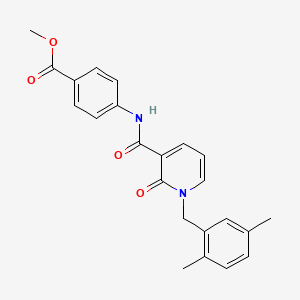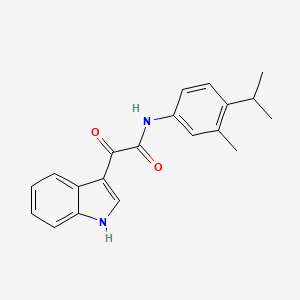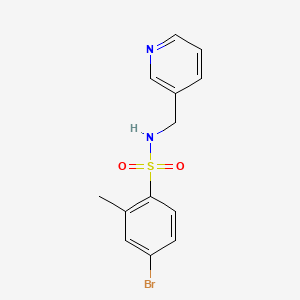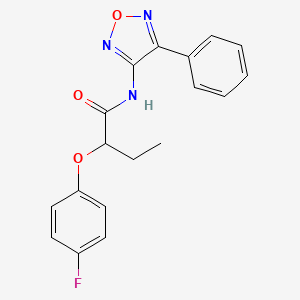
2-Methyl-2-propyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyl-1,3-benzodioxole is a chemical compound that belongs to the class of benzodioxoles. This compound is also known as TCB-2, and it is a derivative of the hallucinogenic compound mescaline. TCB-2 has been studied for its potential therapeutic applications in treating various mental disorders, including depression, anxiety, and addiction.
Mechanism of Action
The mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. TCB-2 may also affect other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
TCB-2 has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may play a role in its neuroprotective effects. TCB-2 has been shown to have minimal toxicity and does not produce significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using TCB-2 in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This allows for more precise manipulation of this receptor and its downstream signaling pathways. However, one limitation is the lack of human clinical trials, which may limit its potential therapeutic applications in humans.
Future Directions
There are several future directions for research on TCB-2. One direction is to further investigate its potential use in treating addiction and neurodegenerative diseases. Another direction is to study its potential interactions with other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of TCB-2 and its potential for abuse.
Synthesis Methods
The synthesis of TCB-2 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitromethane, reduction of the nitro group to an amine, and subsequent alkylation of the amine with 2-methyl-2-propyl-bromide. The final product is purified using column chromatography and recrystallization.
Scientific Research Applications
TCB-2 has been studied for its potential therapeutic applications in treating various mental disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. TCB-2 has also been studied for its potential use in treating addiction, particularly cocaine addiction. In addition, TCB-2 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-methyl-2-propyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-11(2)12-9-6-4-5-7-10(9)13-11/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGDCBYHMSXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OC2=CC=CC=C2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propyl-1,3-benzodioxole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2841536.png)



![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2841546.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)



![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2841555.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2841556.png)
